![molecular formula C12H14F3NO2 B1201402 Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] CAS No. 61471-64-5](/img/structure/B1201402.png)
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was widely used as an appetite suppressant and anti-obesity drug in the 1990s. The compound has a molecular formula of C12H14F3NO2 and a molecular weight of 261.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with nitroethane to form 1-(3-(trifluoromethyl)phenyl)-2-nitropropene. This intermediate is then reduced to 1-(3-(trifluoromethyl)phenyl)-2-aminopropane using a suitable reducing agent such as lithium aluminum hydride. Finally, the amino group is reacted with chloroacetic acid to yield Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl].
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium catalyst.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on serotonin release and its potential use in treating neurological disorders.
Medicine: Previously used as an appetite suppressant and anti-obesity drug. Current research focuses on its potential use in treating conditions like epilepsy and depression.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The compound exerts its effects by acting as a serotonin-releasing agent. It increases the release of serotonin from presynaptic neurons into the synaptic cleft, enhancing serotonergic neurotransmission. This action is mediated through the interaction with serotonin transporters and vesicular monoamine transporters, leading to increased serotonin levels in the brain.
Comparison with Similar Compounds
®-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid: Another compound with a trifluoromethyl group, used in optical resolution and as a chiral auxiliary.
Indole-3-acetic acid: A plant hormone with a similar acetic acid functional group, used in plant growth regulation.
Uniqueness: Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] is unique due to its potent serotonin-releasing properties and its historical use as an appetite suppressant. Its trifluoromethyl group imparts distinct pharmacological properties, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUBLDCIXRNHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977036 |
Source


|
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61471-64-5 |
Source


|
| Record name | 1-(3-Trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061471645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
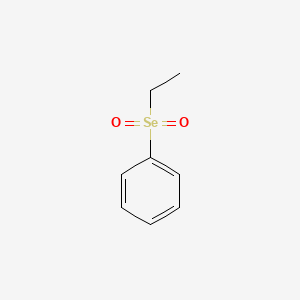


![4-[1-[(10R,13S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethylamino]-4-oxobutanoic acid](/img/structure/B1201323.png)

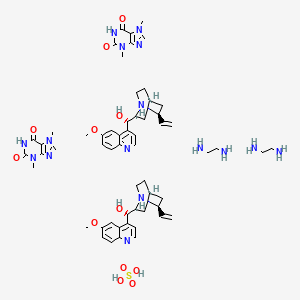
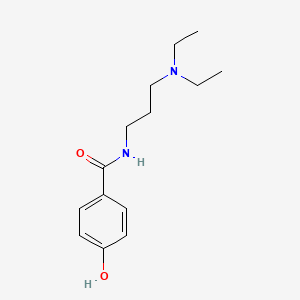
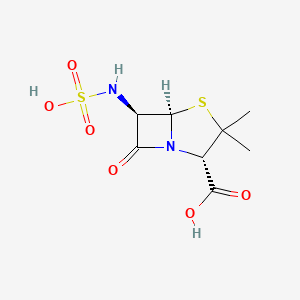



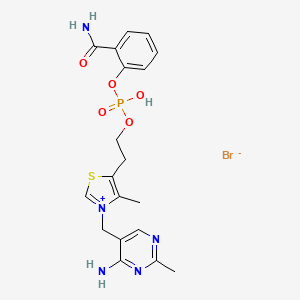

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
